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Compound of Interest

Compound Name:
2-Benzyloctahydropyrrolo[3,4-

c]pyrrole

Cat. No.: B1335269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

(Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the

compound 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the limited availability of

published experimental data for this specific molecule, this guide presents predicted

spectroscopic characteristics based on the analysis of its structural components: the saturated

octahydropyrrolo[3,4-c]pyrrole core and the N-benzyl group. Detailed, standardized

experimental protocols for obtaining this data are also provided to facilitate laboratory

investigation.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS

analyses of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. These predictions are derived from

established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

Aromatic (C₆H₅) 7.2 - 7.4 Multiplet -
Protons on the

phenyl ring.

Benzylic (CH₂) ~3.5 - 3.7
Singlet or

Doublet
-

Protons of the

methylene bridge

connecting the

phenyl group to

the nitrogen. May

show coupling to

adjacent protons

on the pyrrolidine

ring depending

on the

conformation.

Pyrrolidine Ring

(CH)
2.5 - 3.2 Multiplet -

Methine protons

at the

bridgehead of

the bicyclic

system.

Pyrrolidine Ring

(CH₂)
2.2 - 3.0 Multiplet -

Methylene

protons of the

octahydropyrrolo[

3,4-c]pyrrole

core.

Pyrrolidine Ring

(NH)

1.5 - 3.0 Broad Singlet - Proton on the

secondary

amine. The

chemical shift

and appearance

can vary

significantly with
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solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon

Predicted Chemical Shift
(δ, ppm)

Notes

Aromatic (C, quat.) 138 - 140

Quaternary carbon of the

phenyl ring attached to the

benzylic CH₂.

Aromatic (CH) 127 - 129
Aromatic carbons of the phenyl

ring.

Benzylic (CH₂) 55 - 65
Carbon of the methylene

bridge.

Pyrrolidine Ring (CH) 50 - 65
Methine carbons at the

bridgehead.

Pyrrolidine Ring (CH₂) 45 - 60

Methylene carbons of the

octahydropyrrolo[3,4-c]pyrrole

core.

Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

C-H (Aromatic) 3000 - 3100 Medium to Weak

Stretching vibrations

of C-H bonds on the

phenyl ring.

C-H (Aliphatic) 2850 - 2960 Strong

Stretching vibrations

of C-H bonds in the

octahydropyrrolo[3,4-

c]pyrrole core and

benzylic methylene

group.

C=C (Aromatic) 1450 - 1600 Medium to Weak

Ring stretching

vibrations of the

phenyl group.

C-N 1000 - 1250 Medium

Stretching vibrations

of the carbon-nitrogen

bonds in the saturated

heterocyclic system

and the benzylic

amine.[1]

N-H 3300 - 3500 Weak to Medium

Stretching vibration of

the secondary amine.

This band may be

broad.

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment Notes

202 [M]⁺ Molecular ion peak.

91 [C₇H₇]⁺

Tropylium ion, a very common

and stable fragment from

benzyl groups.[2]

111 [C₇H₁₃N]⁺
Fragment resulting from the

loss of the benzyl group.

Various -

Other fragments resulting from

the cleavage of the

octahydropyrrolo[3,4-c]pyrrole

ring system. The fragmentation

of aliphatic amines is often

dominated by alpha-cleavage.

[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity of 2-
Benzyloctahydropyrrolo[3,4-c]pyrrole.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can

influence the chemical shifts, particularly of the N-H proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-150

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift

scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Benzyloctahydropyrrolo[3,4-
c]pyrrole.

Methodology:

Sample Preparation: As 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is expected to be a liquid

or a low-melting solid, the neat compound can be analyzed directly. Place a small drop of the

sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4][5] Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly on the ATR crystal.[4][6][7]

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Record a background spectrum of the clean, empty salt plates or ATR crystal.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[6]

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Benzyloctahydropyrrolo[3,4-c]pyrrole.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer. Common introduction methods include direct

infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for volatile compounds and typically induces significant fragmentation, which is

useful for structural elucidation.[8][9][10] For less volatile samples or to observe the

molecular ion more clearly, a softer ionization technique like Electrospray Ionization (ESI) or

Chemical Ionization (CI) may be preferred.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to deduce structural information, such as the presence of the benzyl

group and the structure of the heterocyclic core.
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Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Benzyloctahydropyrrolo[3,4-c]pyrrole.
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Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-
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Available at: [https://www.benchchem.com/product/b1335269#spectroscopic-data-nmr-ir-ms-
of-2-benzyloctahydropyrrolo-3-4-c-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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